
N-(2-chlorobenzyl)-6-methoxypyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of “N-(2-chlorobenzyl)-6-methoxypyrimidine-4-carboxamide” would be characterized by the presence of a pyrimidine ring, a methoxy group (-OCH3), and a chlorobenzyl group (C6H4CH2Cl). The exact arrangement of these groups would depend on the specific synthesis process .Chemical Reactions Analysis
The reactivity of “N-(2-chlorobenzyl)-6-methoxypyrimidine-4-carboxamide” would be influenced by the presence of the chlorobenzyl and methoxy groups. The chlorine atom in the chlorobenzyl group is likely to be a site of reactivity due to its ability to leave as a chloride ion, creating a carbocation that can undergo further reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-chlorobenzyl)-6-methoxypyrimidine-4-carboxamide” would be influenced by its molecular structure. For example, the presence of the chlorobenzyl group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in biological systems .Scientific Research Applications
Synthesis and Biological Activity
Anti-inflammatory and Analgesic Agents : Novel compounds derived from visnaginone and khellinone, with structural similarities to N-(2-chlorobenzyl)-6-methoxypyrimidine-4-carboxamide, have been synthesized and evaluated for their anti-inflammatory and analgesic properties. These compounds exhibited significant COX-2 inhibitory activity, comparable to standard drugs, indicating their potential in the development of new therapeutic agents for inflammation and pain management (Abu‐Hashem et al., 2020).
Anticancer and Kinase Inhibition : The synthesis of novel 2,4-disubstituted-5-fluoropyrimidines, which share a core structure with N-(2-chlorobenzyl)-6-methoxypyrimidine-4-carboxamide, has been explored for their potential as kinase inhibitors. These compounds are part of a program aimed at discovering new anticancer agents, highlighting the role of such pyrimidine derivatives in targeting cancer pathways (Wada et al., 2012).
Antiviral Activity : Research into 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which are structurally related to the target compound, has shown that these derivatives exhibit potent antiretroviral activity. This includes efficacy against human immunodeficiency virus (HIV) and Moloney murine sarcoma virus, presenting a promising avenue for the development of new antiviral medications (Hocková et al., 2003).
Analgesic and Anti-inflammatory Agents : The synthesis of 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines, which include functionalities similar to N-(2-chlorobenzyl)-6-methoxypyrimidine-4-carboxamide, has led to the discovery of compounds with significant analgesic and anti-inflammatory effects. Some of these synthesized compounds showed higher potency than standard drugs, with low ulcerogenic activity, underscoring their therapeutic potential (Chhabria et al., 2007).
Future Directions
The future research directions for “N-(2-chlorobenzyl)-6-methoxypyrimidine-4-carboxamide” could include further exploration of its synthesis, characterization, and potential biological activities. Given the biological activities associated with similar compounds, it could be of interest in the development of new pharmaceuticals .
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-6-methoxypyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2/c1-19-12-6-11(16-8-17-12)13(18)15-7-9-4-2-3-5-10(9)14/h2-6,8H,7H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHVPWHLIDAMPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)C(=O)NCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

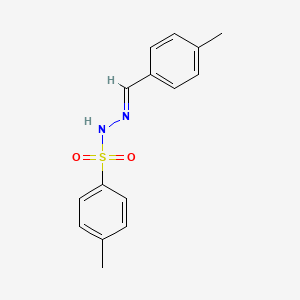


![3-Methyl-2-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]imidazo[4,5-b]pyridine](/img/structure/B2940118.png)
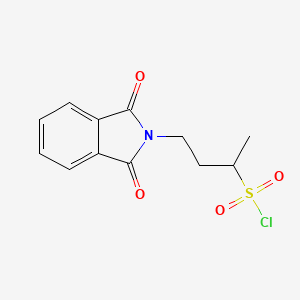
![N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2940120.png)
![1-[(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)sulfonyl]-4-methylpiperazine](/img/structure/B2940124.png)
![5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B2940125.png)
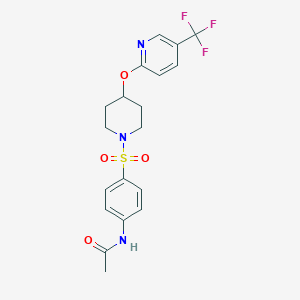
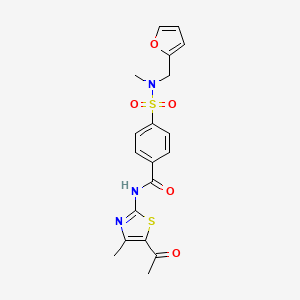
![N-(2-methylbenzo[d]thiazol-5-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2940131.png)

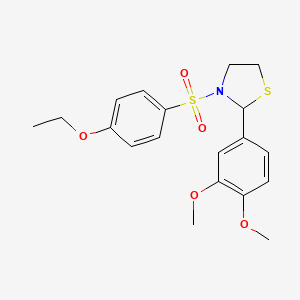
![3-allyl-5,6-dimethyl-2-(((2-methylthiazol-4-yl)methyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2940135.png)